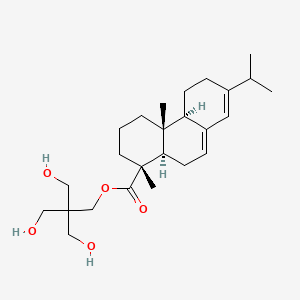
Pentaerythritol abietate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentaerythritol abietate is an ester derived from pentaerythritol and abietic acid. It is known for its use in various industrial applications due to its unique chemical properties. This compound is particularly valued for its role in the production of adhesives, coatings, and as a plasticizer in polymer chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Pentaerythritol abietate is synthesized through the esterification of pentaerythritol with abietic acid. The reaction typically involves heating pentaerythritol and abietic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated to temperatures between 150-200°C, and the water by-product is continuously removed. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Pentaerythritol abietate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions:
Esterification: Pentaerythritol and abietic acid with sulfuric acid or p-toluenesulfonic acid as catalysts.
Hydrolysis: Acidic or basic conditions can hydrolyze this compound back to pentaerythritol and abietic acid.
Transesterification: Catalyzed by bases such as sodium methoxide or enzymes like lipases.
Major Products:
Hydrolysis: Pentaerythritol and abietic acid.
Transesterification: New esters depending on the alcohol used in the reaction.
科学的研究の応用
Pentaerythritol abietate has diverse applications in scientific research and industry:
Chemistry: Used as a plasticizer to enhance the flexibility and durability of polymers. It is also employed in the synthesis of various resins and coatings.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in controlled-release formulations due to its stability and non-toxicity.
Industry: Widely used in the production of adhesives, varnishes, and as a stabilizer in PVC (polyvinyl chloride) formulations.
作用機序
The mechanism by which pentaerythritol abietate exerts its effects is primarily through its role as a plasticizer and stabilizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In drug delivery systems, it helps in the controlled release of active pharmaceutical ingredients by forming a stable matrix that degrades over time.
Molecular Targets and Pathways:
Plasticization: Interacts with polymer chains to reduce brittleness.
Stabilization: Prevents degradation of polymers by acting as a barrier to environmental factors such as heat and UV light.
類似化合物との比較
Pentaerythritol tetrastearate: Another ester of pentaerythritol, used similarly as a plasticizer and lubricant.
Trimethylolpropane triacrylate: Used in UV-curable coatings and adhesives.
Neopentyl glycol dibenzoate: Employed as a plasticizer in various polymer applications.
Uniqueness: Pentaerythritol abietate is unique due to its combination of pentaerythritol and abietic acid, which imparts specific properties such as enhanced thermal stability and compatibility with a wide range of polymers. Its ability to act as both a plasticizer and stabilizer makes it particularly valuable in industrial applications.
特性
CAS番号 |
64365-17-9 |
|---|---|
分子式 |
C25H40O5 |
分子量 |
420.6 g/mol |
IUPAC名 |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C25H40O5/c1-17(2)18-6-8-20-19(12-18)7-9-21-23(20,3)10-5-11-24(21,4)22(29)30-16-25(13-26,14-27)15-28/h7,12,17,20-21,26-28H,5-6,8-11,13-16H2,1-4H3/t20-,21+,23+,24+/m0/s1 |
InChIキー |
DUTZBUOZKIIFTG-XWVZOOPGSA-N |
異性体SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(CO)(CO)CO)C |
正規SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)(CO)CO)C |
物理的記述 |
Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


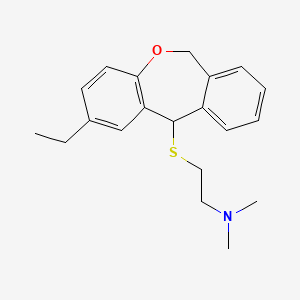

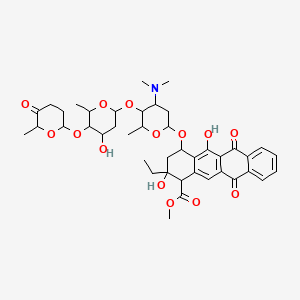
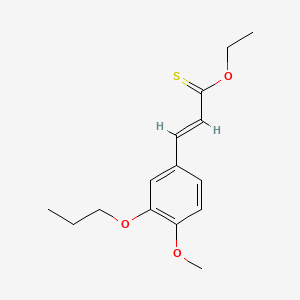






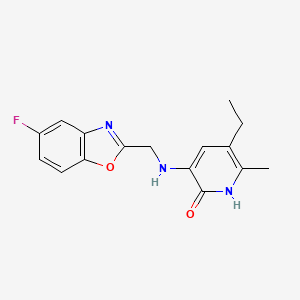


![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
